Product packaging for 1-Bromo-2-chloroethane(Cat. No.:CAS No. 107-04-0)

1-Bromo-2-chloroethane

Cat. No.: B052838
CAS No.: 107-04-0
M. Wt: 143.41 g/mol
InChI Key: IBYHHJPAARCAIE-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Hydrocarbons and Dihaloalkanes

Halogenated hydrocarbons are organic compounds where one or more hydrogen atoms have been replaced by halogen atoms. ncert.nic.inlibretexts.org This class of compounds is vast and includes haloalkanes, which are derived from alkanes. ncert.nic.inwikipedia.org Dihaloalkanes, a subclass of haloalkanes, possess two halogen atoms. ncert.nic.in They can be categorized based on the relative positions of the halogens. When the halogens are on adjacent carbon atoms, they are known as vicinal dihalides. ncert.nic.in

1-Bromo-2-chloroethane, with the chemical formula C₂H₄BrCl, is a prime example of a vicinal dihaloalkane. sinocurechem.comlookchem.com Its structure consists of an ethane (B1197151) backbone with a bromine atom on one carbon and a chlorine atom on the adjacent carbon. nbinno.com This arrangement of two different halogens on neighboring carbons imparts a unique reactivity to the molecule, distinguishing it from dihaloalkanes with identical halogen atoms or those with halogens on the same carbon atom (geminal dihalides). ncert.nic.insinocurechem.com The presence of both bromine and chlorine allows for differential reactivity, a feature exploited in various synthetic strategies.

Interactive Data Table: Properties of this compound

Property Value
Molecular Formula C₂H₄BrCl
Molecular Weight 143.41 g/mol nbinno.com
Boiling Point 106-107 °C sigmaaldrich.com
Melting Point -18 to -14 °C sigmaaldrich.com
Density 1.723 g/mL at 25 °C sigmaaldrich.com
Solubility in Water 7 g/L at 20 °C chemicalbook.com
Refractive Index 1.4884 at 20 °C nbinno.com

Historical Perspectives on the Synthesis and Applications of this compound

The synthesis of this compound has evolved over time. Early methods involved the direct halogenation of ethylene (B1197577) with a mixture of bromine and chlorine. sinocurechem.com However, this approach often resulted in a mixture of products, including di- and polyhalogenated ethanes, with low selectivity for the desired compound. sinocurechem.com

The development of more controlled synthetic routes marked a significant advancement. A common modern laboratory and industrial synthesis involves the reaction of ethylene with bromine and chlorine under carefully regulated conditions. nbinno.com Another refined method is the addition of hydrobromic acid (HBr) and hydrochloric acid (HCl) to ethylene, often in the presence of a catalyst like aluminum chloride (AlCl₃) or iron halides to improve selectivity and yield. nbinno.com

Historically, the applications of this compound were primarily as a fumigant and a solvent. fishersci.ptontosight.ai However, due to a greater understanding of its chemical properties, its role has shifted towards being a valuable intermediate in organic synthesis. fishersci.ptontosight.ai

Significance of this compound as a Bifunctional Alkyl Halide in Contemporary Chemistry

The term "bifunctional" refers to a molecule containing two reactive functional groups. In this compound, these are the bromo and chloro groups. sinocurechem.com This bifunctionality is the cornerstone of its utility in modern chemistry. The carbon-bromine bond is generally more reactive and a better leaving group than the carbon-chlorine bond in nucleophilic substitution reactions. This difference in reactivity allows for selective transformations, where one halogen can be replaced while the other remains intact for subsequent reactions.

This differential reactivity makes this compound a versatile alkylating agent, used to introduce the 2-bromoethyl or 2-chloroethyl group into various molecules. sinocurechem.comleapchem.com This is particularly significant in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where precise molecular construction is paramount. nbinno.comleapchem.com For instance, it is used as a building block in the synthesis of heterocyclic compounds, which are core structures in many drugs. sinocurechem.comleapchem.com

Research Gaps and Future Directions in this compound Studies

Despite its utility, there are still areas for further research concerning this compound. One key area is the development of even more efficient and sustainable "green" synthesis methods to minimize byproducts and environmental impact. nbinno.com

Further exploration of its reactivity profile under various catalytic systems could unveil new synthetic applications. For example, research into its behavior in metal-catalyzed cross-coupling reactions could expand its utility in constructing complex carbon skeletons. Studies on the conformational properties of this compound in different environments, such as within zeolites, have been undertaken, and further investigations in this area could provide deeper insights into its reactivity. sigmaaldrich.com

Additionally, more detailed mechanistic studies of its reactions, particularly those involving stereoselective outcomes, are of interest. For example, its use in the regio- and diastereoselective synthesis of 2-alkylidenetetrahydrofurans highlights the potential for controlling stereochemistry, an area ripe for further investigation. sigmaaldrich.comsigmaaldrich.com The study of its behavior under specialized conditions, such as in dissociative double ionization experiments using femtosecond lasers, also contributes to a more fundamental understanding of its chemical physics. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4BrCl B052838 1-Bromo-2-chloroethane CAS No. 107-04-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-chloroethane
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InChI

InChI=1S/C2H4BrCl/c3-1-2-4/h1-2H2
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InChI Key

IBYHHJPAARCAIE-UHFFFAOYSA-N
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Canonical SMILES

C(CBr)Cl
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Molecular Formula

C2H4BrCl
Record name 1-CHLORO-2-BROMOETHANE
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DSSTOX Substance ID

DTXSID4024775
Record name 1-Chloro-2-bromoethane
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Molecular Weight

143.41 g/mol
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Physical Description

1-chloro-2-bromoethane is a clear colorless liquid with a sweet chloroform-like odor. (NTP, 1992), Liquid, Colorless liquid with a chloroform-like odor; [HSDB]
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Boiling Point

225 °F at 760 mmHg (NTP, 1992), 107 °C
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Flash Point

none
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Solubility

5 to 10 mg/mL at 70 °F (NTP, 1992), Soluble in ethanol, ethyl ether, chloroform., 0.69 g/100 g water @ 30 °C; 0.7 g/100 g water @ 80 °C, In water, 6,900 mg/l @ 25 °C
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Density

1.7392 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.7392 @ 20 °C/4 °C
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Vapor Density

4.94 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.94
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Vapor Pressure

40 mmHg at 85.5 °F ; 20 mmHg at 60.8 °F (NTP, 1992), 33.1 [mmHg], 33.1 mm Hg @ 25 °C
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Color/Form

Colorless liquid

CAS No.

107-04-0
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Melting Point

2.1 °F (NTP, 1992), -16.7 °C
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Synthesis and Mechanistic Pathways of 1 Bromo 2 Chloroethane

Classic Synthetic Methodologies

Historically, the preparation of 1-bromo-2-chloroethane relied on direct halogenation reactions of simple hydrocarbons or their halogenated derivatives. These methods are often straightforward but can lack the precision of modern techniques, sometimes leading to a mixture of products.

The direct addition of halogens to an alkene is a fundamental reaction in organic chemistry. In the case of this compound, this involves the reaction of ethylene (B1197577) with both bromine and chlorine. sinocurechem.com This process, however, can result in a mixture of dihalogenated ethanes, including 1,2-dibromoethane (B42909) and 1,2-dichloroethane (B1671644), alongside the desired this compound. sinocurechem.com The control of selectivity and yield in this reaction is often challenging. sinocurechem.com

The mechanism for this reaction is an electrophilic addition. The electron-rich double bond of the ethylene molecule attacks a halogen molecule (either bromine or chlorine), which becomes polarized as it approaches the alkene. This leads to the formation of a cyclic halonium ion intermediate (a bromonium or chloronium ion). libretexts.org In a mixed halogen environment, the more electrophilic halogen is likely to form the initial cyclic ion. The halide ion that was displaced in the first step, or another halogen present in the mixture, then attacks one of the carbon atoms of the cyclic intermediate from the side opposite to the initial halogen addition (anti-addition). libretexts.orglumenlearning.com The formation of this compound specifically occurs when a bromonium ion is attacked by a chloride ion, or a chloronium ion is attacked by a bromide ion. The distribution of products depends on the relative concentrations of the halogens and their reactivity.

Recent research has explored photocatalytic methods for vicinal dichlorination, dibromination, and bromo-chlorination of olefins, offering a practical alternative to the use of toxic binary halogens. researchgate.net These methods can proceed via a radical-polar crossover mechanism. researchgate.net

The synthesis of this compound can also be achieved through the chlorination of 1-bromoethane. This reaction is a free-radical substitution, typically initiated by ultraviolet (UV) light or heat. docbrown.info The mechanism proceeds through a chain reaction involving three main stages: initiation, propagation, and termination. byjus.comsavemyexams.com

Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•) under the influence of UV light or heat. savemyexams.com

Propagation: A chlorine radical then abstracts a hydrogen atom from 1-bromoethane, forming hydrogen chloride (HCl) and a bromoethyl radical (•CH₂CH₂Br or CH₃CH•Br). This radical then reacts with another chlorine molecule to produce a chloro-bromo-ethane and a new chlorine radical, which continues the chain reaction. savemyexams.com The regioselectivity of this step is crucial. The stability of the resulting radical intermediate influences the position of chlorination. A secondary radical is more stable than a primary radical, which would suggest a preference for the formation of 1-bromo-1-chloroethane. However, the presence of the bromine atom also has an electronic effect that can influence the reaction's regioselectivity.

Termination: The chain reaction is terminated when two radicals combine. This can involve the combination of two chlorine radicals, two bromoethyl radicals, or a chlorine radical and a bromoethyl radical. youtube.com

Controlling the reaction to favor the formation of this compound over other chlorinated products or poly-chlorinated species can be challenging and often results in a mixture of products. libretexts.org

Similar to the chlorination of 1-bromoethane, this compound can be synthesized by the bromination of 1-chloroethane. This reaction also follows a free-radical substitution mechanism initiated by UV light or heat. byjus.com

Initiation: A bromine molecule (Br₂) undergoes homolytic cleavage to form two bromine radicals (Br•). byjus.com

Propagation: A bromine radical abstracts a hydrogen atom from 1-chloroethane, leading to the formation of hydrogen bromide (HBr) and a chloroethyl radical (•CH₂CH₂Cl or CH₃CH•Cl). This radical then reacts with a bromine molecule to yield a bromo-chloro-ethane and a new bromine radical. byjus.com Bromination is generally more selective than chlorination because the hydrogen abstraction step by a bromine radical is more endothermic and therefore has a later transition state, which more closely resembles the alkyl radical intermediate. masterorganicchemistry.com This increased selectivity often favors the formation of the product resulting from the most stable radical intermediate.

Termination: The reaction terminates through the combination of any two radical species present in the reaction mixture. byjus.com

Modern Controlled Synthesis Techniques

To overcome the selectivity and yield issues associated with classic methodologies, more controlled and refined synthesis techniques have been developed. These methods often employ catalysts and optimized reaction conditions to favor the formation of the desired product.

A more contemporary and controlled method for synthesizing this compound involves the catalytic addition of hydrobromic acid (HBr) and hydrochloric acid (HCl) to ethylene. sinocurechem.combyjus.com This approach allows for greater control over the reaction and can lead to higher yields of the desired product. The reaction is typically carried out under specific catalytic conditions, with catalysts such as aluminum chloride (AlCl₃) or iron halides being used to enhance selectivity. sinocurechem.com

The mechanism involves the protonation of the ethylene double bond by the acid to form a carbocation intermediate, which is then attacked by the halide ion. numberanalytics.com In a mixture of HBr and HCl, the regioselectivity of the addition becomes important. The use of specific catalysts helps to direct the addition of the different halogens to the desired positions.

The optimization of reaction conditions is a critical aspect of modern synthesis, aiming to maximize the yield of this compound while minimizing the formation of byproducts. Key parameters that are often controlled include temperature, pressure, and the choice of catalyst. sinocurechem.com

For instance, in the catalytic hydrohalogenation of ethylene, careful regulation of the temperature and pressure can ensure the selective formation of the dihalogenated ethane (B1197151). sinocurechem.com The choice of catalyst, such as aluminum chloride or iron halides, plays a significant role in enhancing the selectivity and increasing the yield of this compound by minimizing side reactions. sinocurechem.com

Research has also explored other synthetic strategies, such as the reaction of 1,2-dichloroethane with potassium bromide in dimethylformamide (DMF) under high pressure, which can achieve a conversion rate of 55-60%. Another method involves the bromination of 2-chloroethanol (B45725) using phosphorus tribromide (PBr₃), which can yield this compound with a purity of over 95% and a yield of 48-65%, depending on the stoichiometry and temperature.

The following table summarizes some of the synthetic routes and their reported yields or conversion rates:

Synthesis MethodStarting MaterialsKey Reagents/ConditionsYield/Conversion
Bromination of 2-Chloroethanol2-Chloroethanol, PBr₃Anhydrous dichloromethane, -20°C to room temp.48-65%
Nucleophilic Substitution1,2-Dichloroethane, KBrDimethylformamide (DMF), 120°C, high pressure55-60%
Radical Addition1,2-Dichloroethylene, HBrUV light, oxygen catalyst78% selectivity
Azide-BrominationChloroacetaldehyde, HN₃, PBr₃Chloroform, -5°C to room temp.40-48%

Green Chemistry Approaches in this compound Synthesis

The traditional synthesis of this compound involves the direct halogenation of ethylene, a process that often utilizes hazardous reagents and can lead to a mixture of halogenated byproducts. sinocurechem.comresearchgate.net In response, green chemistry principles are being applied to develop more environmentally benign and efficient synthetic protocols. These approaches focus on the use of safer solvents, alternative catalysts, and processes that improve atom economy and reduce waste. fzgxjckxxb.comresearchgate.net

One of the most promising green chemistry techniques applicable to the synthesis of halogenated hydrocarbons is Phase-Transfer Catalysis (PTC) . PTC facilitates reactions between reactants in immiscible phases (e.g., aqueous and organic), thereby eliminating the need for expensive, and often toxic, organic solvents that dissolve all reactants in a single phase. fzgxjckxxb.comijirset.com In the context of this compound, PTC can be employed in nucleophilic substitution reactions. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports a nucleophile (like a bromide or chloride ion) from an aqueous phase to an organic phase where the substrate is located, accelerating the reaction under milder conditions. ijirset.combdu.ac.in This method offers benefits such as faster reaction times, higher yields, reduced byproducts, and the use of water as a solvent, which is a cornerstone of green chemistry. ijirset.com

Another green approach involves the use of alternative reagents and catalytic systems. For instance, the synthesis from 2-chloroethanol using phosphorus tribromide (PBr₃) is a known route. guidechem.com Greener variations of this could involve optimizing the reaction to minimize the use of the corrosive PBr₃ and reduce the formation of byproducts like 1,2-dichloroethane through competing elimination pathways. Similarly, radical addition reactions, such as the anti-Markovnikov addition of hydrogen bromide (HBr) to 1,2-dichloroethylene initiated by UV light, present an alternative pathway. While this method can be selective, the principles of green chemistry would advocate for replacing UV initiation with more energy-efficient methods or benign catalysts where possible.

The development of environmentally benign oxidation and halogenation systems is also a key area of research. This includes using catalysts like activated carbon with molecular oxygen or palladium on carbon (Pd/C) with ethylene for certain oxidation reactions, which are considered environmentally friendly due to the formation of benign byproducts like water or ethane. kobe-u.ac.jp While not a direct synthesis of this compound, these systems exemplify the trend towards replacing stoichiometric toxic reagents with catalytic, greener alternatives.

Evaluating the "greenness" of a synthetic route is formalized through various green chemistry metrics . Metrics such as Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI) provide a quantitative assessment of how efficiently reactants are converted into the desired product and how much waste is generated. mdpi.comresearchgate.net Applying these metrics allows for the direct comparison of different synthetic pathways, guiding the development of more sustainable processes.

Table 1: Comparison of Synthetic Approaches for Halogenated Alkanes based on Green Chemistry Principles

Feature Traditional Halogenation Phase-Transfer Catalysis (PTC) Alternative Reagent Routes (e.g., Radical Addition)
Solvents Often requires organic solvents (e.g., CCl₄) masterorganicchemistry.com Enables use of water or solvent-free conditions fzgxjckxxb.comijirset.com Dependent on specific reaction; may use organic solvents
Catalyst Often uncatalyzed or uses Lewis acids sinocurechem.com Quaternary ammonium or phosphonium (B103445) salts ijirset.com UV light or chemical initiators
Byproducts Mixture of di- and polyhalogenated alkanes sinocurechem.com Reduced byproduct formation, higher selectivity ijirset.com Can be selective, but may have side reactions
Conditions Can be harsh, involving toxic elemental halogens researchgate.net Milder reaction conditions (e.g., lower temperature) fzgxjckxxb.com Specific conditions (e.g., UV irradiation)
Green Merit Low (hazardous reagents, potential waste) High (use of water, higher efficiency, less waste) Moderate (depends on specific reagents and energy source)

Computational Chemistry and Reaction Pathway Modeling for this compound Synthesis

Computational chemistry has become an indispensable tool for understanding the intricate mechanistic details of chemical reactions, including the synthesis of this compound. acs.org By using quantum mechanical methods like Density Functional Theory (DFT), chemists can model reaction pathways, analyze transition states, and predict reaction outcomes with high accuracy, complementing experimental findings. acs.orgsmu.edu

The primary synthesis of this compound occurs via the electrophilic addition of a bromine-chlorine source to ethylene (ethene). The generally accepted mechanism proceeds through a cyclic halonium ion intermediate . masterorganicchemistry.comrsc.orglibretexts.org Computational modeling provides profound insights into this pathway:

Formation of the π-Complex: The reaction initiates with the electrophilic halogen (e.g., the positive end of a polarized Br-Cl molecule) approaching the electron-rich π-bond of the ethylene molecule. Computational studies can model this initial interaction, known as a π-complex. acs.org

Transition State to Halonium Ion: The π-complex evolves into a three-membered cyclic bromonium ion intermediate through a transition state. DFT calculations are crucial for determining the geometry and energy barrier of this transition state. acs.orgmdpi.com These calculations help to understand the kinetics of the reaction, revealing, for instance, that the energy barrier for the formation of the bridged halonium ion is relatively low, confirming it as a viable intermediate. mdpi.com The stability and structure of the bromonium ion itself have been extensively studied computationally, confirming its bridged nature as proposed by experimentalists. researchgate.netsmu.edu

Nucleophilic Attack: The final step involves the nucleophilic attack of the chloride ion (Cl⁻) on one of the carbon atoms of the bromonium ion. This attack occurs from the side opposite the bromine bridge (an Sₙ2-type backside attack), leading to the anti-addition product. rsc.orglibretexts.org Computational models can calculate the trajectory and energy profile of this nucleophilic attack. They can predict the regioselectivity of the attack on unsymmetrical alkenes and confirm the stereoselectivity (anti-addition) observed in experiments. For the symmetrical ethylene, the attack on either carbon is equally probable.

Table 2: Key Insights from Computational Modeling of Electrophilic Addition

Mechanistic Step Computational Insight Relevant Methods
Initial Interaction Characterization of the initial π-complex between ethylene and the halogen source. acs.org DFT, Ab initio calculations
Transition State Calculation of the activation energy barrier and geometry of the transition state leading to the halonium ion. acs.orgmdpi.com DFT, CCSD(T)
Intermediate Stability Determination of the structure and stability of the cyclic bromonium ion intermediate, confirming its bridged nature. researchgate.netsmu.edu DFT, NBO Analysis
Nucleophilic Attack Modeling the Sₙ2-type backside attack of the nucleophile (Cl⁻) to predict stereochemistry (anti-addition) and final product formation. rsc.org DFT, Molecular Dynamics (MD)
Solvent Effects Simulation of how solvent molecules influence the reaction pathway and energetics, showing increased reaction rates in polar solvents. acs.org QM/MM, Solvation Models

Furthermore, computational studies can investigate the role of different halogenating agents. For example, in a solution containing multiple potential electrophiles, calculations can determine which species is the most reactive by comparing the activation energy barriers for each possible reaction pathway. A computational study on the chlorination of an alkene in a hypochlorous acid solution demonstrated that Cl₂ and Cl₂O are the main electrophilic agents, not the HOCl molecule itself, due to significantly lower energy barriers. mdpi.com Similar studies applied to the synthesis of this compound can elucidate the most probable reactive species and mechanism under specific experimental conditions.


Reactivity and Advanced Reaction Mechanisms of 1 Bromo 2 Chloroethane

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

1-Bromo-2-chloroethane readily undergoes nucleophilic substitution reactions, where a nucleophile replaces one of the halogen atoms. sinocurechem.com These reactions can proceed through either an SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular) pathway, depending on the reaction conditions and the nature of the nucleophile. masterorganicchemistry.com

The SN2 mechanism is a single-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. byjus.com This pathway is generally favored for primary alkyl halides like this compound due to reduced steric hindrance. quora.com In contrast, the SN1 mechanism involves a two-step process where the leaving group first departs to form a carbocation intermediate, which is then attacked by the nucleophile. masterorganicchemistry.com While less common for primary halides, conditions that stabilize a carbocation or the use of a very poor nucleophile could favor an SN1 pathway.

A key aspect of the reactivity of this compound is the difference in the leaving group ability of bromide (Br⁻) and chloride (Cl⁻) ions. In nucleophilic substitution reactions, the weaker the base, the better the leaving group. quora.com Since hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), bromide is a weaker base than chloride and therefore a better leaving group. reddit.com

This differential reactivity means that in nucleophilic substitution reactions of this compound, the bromine atom is preferentially replaced by the incoming nucleophile. This selectivity is a crucial consideration in synthetic applications of this compound.

Table 1: Comparison of Halide Leaving Group Ability

Leaving GroupConjugate AcidpKa of Conjugate AcidLeaving Group Ability
I⁻HI~ -10Excellent
Br⁻HBr~ -9Good
Cl⁻HCl~ -7Moderate
F⁻HF~ 3.2Poor

This table provides a qualitative comparison of the leaving group ability of common halides based on the acidity of their conjugate acids.

The preferential reaction at the carbon-bromine bond dictates the regioselectivity of nucleophilic attack on this compound. Nucleophiles will predominantly attack the carbon atom bonded to the bromine.

Further complexities arise in reactions with certain nucleophiles, leading to questions of diastereoselectivity. For instance, the cyclization of 1,3-dicarbonyl dianions with this compound has been shown to produce 2-alkylidenetetrahydrofurans with high regio- and E-diastereoselectivities. acs.orgresearchgate.netresearchgate.net This indicates that the nucleophilic attack and subsequent ring closure proceed in a highly controlled stereochemical manner.

The reaction of this compound with a variety of nucleophiles has been studied, each presenting a distinct reaction profile.

Hydroxide (OH⁻): In the presence of a strong base like sodium hydroxide, this compound can undergo nucleophilic substitution to form 2-chloroethanol (B45725). chemguide.co.uk The reaction typically proceeds via an SN2 mechanism. chemguide.co.uk

Cyanide (CN⁻): The reaction with cyanide ions, typically from potassium cyanide in an ethanolic solution, is a classic example of an SN2 reaction. chemguide.co.uk The cyanide ion attacks the carbon bearing the bromine atom, leading to the formation of 3-chloropropanenitrile. docbrown.infoshout.education The use of an ethanolic solvent is crucial to avoid the competing formation of 2-chloroethanol from the presence of water. chemguide.co.uk

Alkoxides (RO⁻): Alkoxides, being strong bases and good nucleophiles, can also react with this compound. The primary product would be a 2-chloroethyl ether, formed through an SN2 pathway.

Amines (RNH₂): Amines, acting as nucleophiles, react with this compound to form a complex mixture of products. chemguide.co.uk The initial SN2 reaction yields a secondary amine, which can then react further to produce tertiary amines and even quaternary ammonium (B1175870) salts. chemguide.co.uk

Elimination Reactions (E1 and E2 Pathways)

In addition to substitution, this compound can undergo elimination reactions, particularly in the presence of strong, non-nucleophilic bases. These reactions, which can follow either E1 (Elimination Unimolecular) or E2 (Elimination Bimolecular) pathways, result in the formation of an alkene.

The most common elimination pathway for this compound is β-elimination, which occurs under basic conditions. In this process, a base removes a proton from the carbon atom adjacent (β-position) to the carbon bearing a halogen, while the halogen atom on the α-carbon departs as a leaving group. This concerted process is characteristic of the E2 mechanism.

Given the better leaving group ability of bromide, the primary product of β-elimination is vinyl chloride. publish.csiro.auresearchgate.net The base abstracts a proton from the carbon adjacent to the C-Br bond, and the bromide ion is expelled.

The elimination of a hydrogen halide (HBr or HCl) from this compound leads to the formation of a carbon-carbon double bond. The pyrolysis of this compound has been shown to yield vinyl chloride and hydrogen bromide as the main products. publish.csiro.auresearchgate.net The formation of vinyl bromide is a minor pathway, resulting from a secondary reaction between the initially formed vinyl chloride and HBr. publish.csiro.au

Table 2: Products of Elimination Reactions of this compound

Reaction PathwayMajor ProductMinor Product
β-Elimination (E2)Vinyl chlorideVinyl bromide

This table summarizes the primary and secondary products formed during the elimination reactions of this compound.

Free Radical Reactions of this compound

Free radical reactions involving this compound are characterized by the formation of highly reactive species with unpaired electrons. These reactions are typically initiated by energy sources like ultraviolet (UV) light or by chemical initiators that can readily form radicals. The bond dissociation energies in this compound are critical to understanding its reactivity, with the C-Br bond (≈276 kJ/mol) being significantly weaker than the C-Cl bond (≈338 kJ/mol) and the C-H bonds (≈412 kJ/mol). docbrown.info This difference in bond strength dictates which bonds are most likely to break during radical reactions.

Under the influence of UV light or radical initiators, the weakest bond in the proximity of the reacting species is typically the first to undergo homolytic cleavage. docbrown.infomasterorganicchemistry.com In the case of reactions initiated by a halogen like bromine (Br₂), the relatively weak Br-Br bond (≈193 kJ/mol) cleaves first to form two bromine radicals (Br•). docbrown.info

Initiation: Br₂ + UV light → 2 Br•

These highly reactive bromine radicals can then abstract a hydrogen atom from this compound. Due to the relative bond strengths, abstraction of a hydrogen atom is more likely than the breaking of a C-C or C-Cl bond. This leads to the formation of a bromo-chloro-ethyl radical.

Propagation: Br• + BrCH₂CH₂Cl → HBr + •CH(Br)CH₂Cl or BrCH₂CH(Cl)•

The term "homogenization" in this context can refer to the process where further reactions could lead to a scrambling of halogen atoms, especially in the presence of excess halogen. For instance, the newly formed radical could react with another halogen molecule. If the reaction mixture contained both Br₂ and Cl₂, the radical could potentially react with either, leading to di-halogenated products and a mixture of halogenated alkanes. The process is a chain reaction, propagating until radical species are terminated by combining with each other. libretexts.orgsavemyexams.com

Termination: Br• + Br• → Br₂ •CH(Br)CH₂Cl + Br• → Br₂CHCH₂Cl

This compound can participate in free radical addition reactions with compounds containing carbon-carbon double bonds (alkenes). This process is a chain reaction that typically involves initiation, propagation, and termination steps. libretexts.org The reaction is usually started with a radical initiator (e.g., a peroxide) that abstracts the more labile bromine atom from this compound due to the C-Br bond's lower dissociation energy.

Initiation: A radical initiator (In•) creates a 2-chloroethyl radical. In• + BrCH₂CH₂Cl → In-Br + •CH₂CH₂Cl

Propagation: The 2-chloroethyl radical adds to an alkene double bond, creating a new, larger radical. This new radical then abstracts a bromine atom from another molecule of this compound, thereby propagating the chain. libretexts.org •CH₂CH₂Cl + R-CH=CH₂ → R-CH(•)-CH₂CH₂CH₂Cl R-CH(•)-CH₂CH₂CH₂Cl + BrCH₂CH₂Cl → R-CH(Br)-CH₂CH₂CH₂Cl + •CH₂CH₂Cl

Termination: The chain reaction ceases when two radical species combine. youtube.com 2 •CH₂CH₂Cl → ClCH₂CH₂CH₂CH₂Cl

Stereochemical Aspects of Reactions Involving this compound

This compound is a chiral molecule due to the presence of two different halogen substituents on its two-carbon chain. The molecule exists as a pair of enantiomers. The stereochemistry of reactions involving this compound is therefore an important consideration. researchgate.net The conformation of the molecule, resulting from rotation around the central carbon-carbon single bond, also plays a critical role. The two primary conformers are the anti-conformer, where the bromine and chlorine atoms are positioned 180° apart, and the gauche-conformer, where they are approximately 60° apart.

Reactions such as nucleophilic substitution (Sₙ2) are stereospecific. byjus.com In an Sₙ2 reaction, the incoming nucleophile attacks the carbon atom from the side opposite to the leaving group. This results in an inversion of the stereochemical configuration at that carbon center, a phenomenon known as a Walden inversion. byjus.com

For example, if a nucleophile (Nu⁻) attacks the carbon bonded to bromine: Nu⁻ + BrCH₂CH₂Cl → Nu-CH₂CH₂Cl + Br⁻

Advanced Analytical Characterization of 1 Bromo 2 Chloroethane

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods, particularly gas chromatography (GC), are standard for assessing the purity of 1-bromo-2-chloroethane and for its quantitative analysis in mixtures. mdpi.comresearchgate.net Given its volatility, GC is an ideal technique.

In a typical GC analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation of components is based on their differential partitioning between the two phases. For alkyl halides like this compound, a capillary column such as a VF-624ms is often employed. mdpi.com

Detection is commonly achieved using a flame ionization detector (FID) or, for greater specificity and sensitivity, a mass spectrometer (MS). mdpi.comresearchgate.net GC-MS provides not only retention time data for quantification but also mass spectra that confirm the identity of the compound. This technique is crucial for detecting and quantifying potential genotoxic impurities (PGIs) in pharmaceutical manufacturing processes where this compound might be a reagent or intermediate. mdpi.comresearchgate.net

X-ray Crystallography (if applicable to derivatives or co-crystals)

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org The technique involves diffracting a beam of X-rays off a single, well-ordered crystal. wikipedia.org The resulting diffraction pattern is used to calculate the electron density distribution within the crystal, revealing atomic positions, bond lengths, and bond angles with high precision. wikipedia.org

Computational Chemistry for Spectroscopic Prediction and Conformational Analysis

Computational chemistry serves as a powerful complement to experimental techniques for studying this compound. Theoretical methods can be used to predict spectroscopic properties and to perform detailed conformational analyses.

The molecule can exist in different rotational isomers (rotamers), namely the anti (trans) and gauche forms. acs.org Computational models, such as those using Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), can calculate the relative energies of these conformers. These calculations typically show that the staggered conformations are energetically more favorable than the eclipsed ones, with the anti conformer often being the lowest energy state due to minimized steric repulsion between the bulky bromine and chlorine atoms. chegg.com

Furthermore, computational methods are used to predict vibrational spectra (IR and Raman). The calculated vibrational frequencies can be compared with experimental spectra to aid in the assignment of vibrational modes. acs.org Classical trajectory studies have also been employed to investigate the collisional dynamics and orientation of the different rotamers of this compound, providing insight into its behavior at a molecular level. acs.org

Applications of 1 Bromo 2 Chloroethane in Advanced Organic Synthesis and Materials Science

Intermediate in Pharmaceutical Synthesis

The utility of 1-bromo-2-chloroethane as a precursor is prominent in the pharmaceutical sector. leapchem.comontosight.aiontosight.ai Its ability to act as an alkylating agent is fundamental to the synthesis of a wide array of medicinal compounds. sinocurechem.comleapchem.com The introduction of the two-carbon linker provided by BCE is a common strategy for connecting different pharmacophoric fragments or for constructing the core skeletons of therapeutic molecules. researchgate.net

This compound serves as a key starting material or intermediate in the multi-step synthesis of various Active Pharmaceutical Ingredients (APIs). leapchem.compharmint.net Its role often involves introducing a halogenated ethyl group into a precursor molecule, which can then be further modified to yield the final API. leapchem.com This process is integral to creating drugs with specific therapeutic actions. For instance, in the development of treatments for Alzheimer's disease, this compound was used to synthesize a 4-(2-chloroethoxy)benzaldehyde (B1329871) derivative. nih.govacs.org This aldehyde was a crucial intermediate that was subsequently reacted with tryptamine (B22526) to build a more complex molecular scaffold designed to inhibit multiple biological targets like cholinesterases and monoamine oxidases. nih.govacs.org

Table 1: Selected APIs and Intermediates Synthesized Using this compound

Intermediate/API ClassSynthetic Role of this compoundTherapeutic Target/Area
Thiazolopyrimidine DerivativesUsed to synthesize an aldehyde intermediate for reaction with tryptamine. nih.govacs.orgAlzheimer's Disease (Cholinesterase and Monoamine Oxidase Inhibitors). nih.govacs.org
Imidazolyl Thiazolidinedione DerivativesUsed for N-alkylation to introduce a chloroethyl group onto an imidazole (B134444) ring. arabjchem.orgcore.ac.ukAntimicrobial Agents. arabjchem.orgcore.ac.uk
Theophylline (B1681296) DerivativesUsed as an alkylating agent for N-alkylation of 8-nitro theophylline. ijmspr.inAntimicrobial Agents. ijmspr.in

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are foundational to medicinal chemistry. sinocurechem.comdundee.ac.uk this compound is a valuable reagent for constructing these essential structures. sinocurechem.comleapchem.com It can be used in cyclization reactions to form rings or to add side chains to existing heterocyclic systems. For example, it has been employed in the synthesis of 2-alkylidenetetrahydrofurans and in the alkylation of ethyl-3-oxobutanoate to create a precursor for a pyrazole (B372694) derivative. dundee.ac.ukchemicalbook.comsigmaaldrich.com Furthermore, it is utilized in reactions with various cyclic amines like 1,2,3,4-tetrahydroisoquinoline (B50084) and indoline (B122111) derivatives to synthesize more complex nitrogen-containing heterocyclic structures. researchgate.net

P-glycoprotein (P-gp) is a protein that can pump drugs out of cells, leading to multidrug resistance in cancer therapy and affecting drug distribution in the body. Inhibiting P-gp is a significant strategy to overcome this resistance. This compound is specifically used as a reagent in the preparation of potent P-glycoprotein inhibitors that feature a polycyclic scaffold. cymitquimica.comamericanchemicalsuppliers.comhsp-pharma.comas-1.co.jp Its isotopically labeled form, this compound-d4, is also used for this purpose, likely in metabolic studies of these inhibitors. americanchemicalsuppliers.comchemicalbook.com

The application of this compound extends to the synthesis of drugs targeting a range of conditions, including infections and neurological disorders. leapchem.comsissa.it

Antimicrobial and Antifungal Drugs: In the search for new antimicrobial agents, this compound has been used to modify heterocyclic cores like thiazole (B1198619) and imidazole. arabjchem.orgcore.ac.ukarabjchem.org For instance, it was reacted with 2-amino-5-nitrothiazole (B118965) to synthesize N-(2-chloroethyl)-2-amino-5-nitrothiazole, a key intermediate for a series of 4-thiazolidinone (B1220212) derivatives tested for antitubercular and antimicrobial activity. arabjchem.org Similarly, it was used in the synthesis of imidazolyl thiazolidinedione derivatives, which were evaluated for their ability to combat various bacterial and fungal strains. arabjchem.orgcore.ac.uk Another study involved the N-alkylation of 8-nitro theophylline with this compound to create precursors for novel antimicrobial compounds. ijmspr.in

Neurological Drugs: The synthesis of molecules for neurodegenerative diseases has also utilized this compound. sissa.it Researchers developing potential treatments for Alzheimer's disease used this compound to link different molecular fragments, creating multitarget-directed ligands. nih.govacs.org

Intermediate in Agrochemical and Pesticide Production

Similar to its role in pharmaceuticals, this compound is a crucial intermediate in the agrochemical industry for the production of pesticides designed to protect crops. sinocurechem.comnbinno.comontosight.aiontosight.aihoseachem.com The introduction of the chloroethyl group can be a key step in building the final active molecule responsible for the desired herbicidal or fungicidal action. leapchem.com

This compound is employed as an intermediate in the manufacturing of specific herbicides and fungicides. leapchem.com Its bifunctional reactivity is exploited to construct the complex organic molecules that form the basis of these crop protection chemicals. leapchem.com While specific trade names of pesticides derived directly from this intermediate are not always detailed in general literature, its classification as a key building block is well-established in the chemical industry. leapchem.comhoseachem.comresearchgate.net

Role in Crop Protection Chemical Development

This compound serves as a crucial intermediate in the synthesis of various agrochemicals, including fungicides and nematicides. leapchem.comtheoremchem.com Its bifunctional nature, possessing both a bromine and a chlorine atom, allows for versatile reactions to create complex molecules that are effective in crop protection. sinocurechem.comnbinno.com The halogenated structure is particularly valuable for introducing bromine and chlorine functional groups into the final product, which can be essential for its biological activity. nbinno.com

The development of new and safer nematicides has become a priority in the agricultural industry, and this compound plays a role in the synthesis of some of these compounds. nih.gov Historically, many nematicides were broad-spectrum fumigants with significant environmental and health concerns. tnau.ac.in The trend is now towards more selective and less toxic compounds. nih.gov this compound is used in the manufacturing process of certain modern nematicides and fungicides. leapchem.com For instance, it is a reactant in the synthesis of 1-(2,2-difluorobenzo[d] sinocurechem.comnbinno.comdioxol-5-yl)cyclopropanecarboxylic acid, a compound with bactericidal and bacteriostatic effects. guidechem.com

The synthesis of these crop protection chemicals often involves the reaction of this compound with other organic molecules to build the desired chemical structure. guidechem.com The ability to introduce a chloroethyl group via this reagent is a key step in producing certain active ingredients for fungicides. leapchem.com

Table 1: this compound in Agrochemical Synthesis

Agrochemical ClassRole of this compoundExample Application
Fungicides Intermediate for synthesis leapchem.comUsed in the production of triazole fungicides. guidechem.com
Nematicides Intermediate in manufacturing leapchem.comComponent in the synthesis of modern, more selective nematicides. nih.gov
Herbicides Intermediate for synthesis leapchem.comContributes to the production of various crop protection chemicals. leapchem.com

Role as an Alkylating Agent in Complex Molecule Synthesis

This compound is a valuable alkylating agent in organic synthesis. sinocurechem.comontosight.ai Its utility stems from the presence of two different halogen atoms, which allows for sequential reactions with nucleophiles. sinocurechem.com This bifunctionality makes it a versatile building block for constructing more complex molecules. sinocurechem.comnbinno.com

A primary application of this compound is the introduction of a 2-chloroethyl group or a bromoethyl group into organic molecules. leapchem.comfishersci.pt This is typically achieved through nucleophilic substitution reactions, where a nucleophile attacks one of the carbon atoms bearing a halogen, leading to the displacement of the halide ion. sinocurechem.com The difference in reactivity between the C-Br and C-Cl bonds allows for selective reactions. The C-Br bond is generally more reactive and susceptible to cleavage than the C-Cl bond, enabling chemists to perform sequential substitutions.

This selective reactivity is advantageous in multi-step syntheses where precise control over the introduction of functional groups is necessary. sinocurechem.com For example, reacting 4-bromophenol (B116583) with this compound under basic conditions introduces the 2-chloroethoxy group. This process is fundamental in building more complex structures from simpler starting materials. leapchem.com

The alkylating nature of this compound is instrumental in forming new carbon-carbon (C-C) and carbon-heteroatom (C-X, where X is N, O, S, etc.) bonds, which is a fundamental process in the synthesis of a vast array of organic compounds. sinocurechem.com

In the synthesis of the pharmaceutical agent Phenylephrine, for instance, intermediates can be synthesized using reactions that form new carbon-nitrogen bonds. researchgate.netcjph.com.cngoogle.com Although not a direct reactant with this compound, the principles of alkylation with halogenated compounds are central to these synthetic pathways.

The reaction of this compound with various nucleophiles leads to the formation of these crucial bonds. For example, its reaction with amines (N-nucleophiles) forms C-N bonds, a key step in the synthesis of many nitrogen-containing compounds. Similarly, reactions with alkoxides or phenoxides (O-nucleophiles) yield ethers through the formation of C-O bonds. sinocurechem.com

Table 2: Bond Formation using this compound

Bond TypeNucleophile TypeGeneral Reaction
Carbon-Nitrogen (C-N) Amines, AmidesR-NH₂ + BrCH₂CH₂Cl → R-NH-CH₂CH₂Cl + HBr
Carbon-Oxygen (C-O) Alcohols, PhenolsR-OH + BrCH₂CH₂Cl → R-O-CH₂CH₂Cl + HBr
Carbon-Sulfur (C-S) ThiolsR-SH + BrCH₂CH₂Cl → R-S-CH₂CH₂Cl + HBr
Carbon-Carbon (C-C) Carbanions (e.g., Grignard reagents)R-MgX + BrCH₂CH₂Cl → R-CH₂CH₂Cl + MgXBr

Application in Material Science and Polymer Chemistry

This compound also finds applications in the field of materials science and polymer chemistry, primarily as a building block or modifying agent to create polymers with specific functionalities. sinocurechem.com

The ability of this compound to introduce a reactive handle onto a polymer chain is a key aspect of its use in synthesizing functionalized polymers. leapchem.com This process often involves the incorporation of the chloroethyl group, which can then be further modified. sinocurechem.com

One approach involves using monomers that have been pre-functionalized with a group derived from this compound. These monomers are then polymerized to yield a polymer with pendant chloroethyl groups. These groups can subsequently be converted to other functional groups through nucleophilic substitution reactions. This modular approach allows for the creation of a wide variety of functionalized polymers from a common polymeric precursor. nih.gov

Existing polymers and resins can be modified using this compound to impart desired properties. leapchem.com This post-polymerization modification is a powerful tool for tailoring the characteristics of a material for a specific application. sinocurechem.com For example, the surface of a polymer can be functionalized by reacting it with this compound, introducing chloroethyl groups that can then be used for further chemical transformations.

This technique can be used to alter properties such as solubility, adhesion, and reactivity. By introducing specific functional groups, polymers can be designed for use in specialized applications, including as supports for catalysts, in drug delivery systems, or as specialized coatings. sinocurechem.com

Use in Regio- and Diastereoselective Synthesis

This compound has proven to be a key dielectrophilic reagent in reactions where control over regiochemistry and stereochemistry is paramount. The differential reactivity of the C-Br and C-Cl bonds allows for sequential, selective reactions. This is particularly exploited in cyclization reactions with ambident nucleophiles, such as the dianions of 1,3-dicarbonyl compounds. acs.orgnih.govresearchgate.net

The reaction typically proceeds via an initial nucleophilic attack on the more electrophilic carbon, which is the one bonded to the better leaving group (bromide). This is followed by a subsequent intramolecular cyclization. This stepwise process, often a domino SN/SN reaction, allows for the construction of heterocyclic systems with a high degree of control. researchgate.netnih.gov

A significant application of this compound is in the regio- and diastereoselective synthesis of 2-alkylidenetetrahydrofurans. scientificlabs.iefishersci.ptfishersci.cacymitquimica.comsigmaaldrich.com This class of compounds is a versatile synthetic building block for various natural products and pharmacologically relevant molecules. acs.org

The synthesis involves the reaction of this compound with the dianions of 1,3-dicarbonyl compounds, such as β-ketoesters. acs.orgnih.govresearchgate.net The cyclization of the dianions with this compound yields a variety of 2-alkylidenetetrahydrofurans with excellent regioselectivity and E/Z-diastereoselectivity. acs.orgresearchgate.net The use of the mixed dihalide is crucial for the success of these cyclizations. acs.org The reaction proceeds under thermodynamic control, affording the desired products with high selectivity. researchgate.netnih.gov

The general scheme for this reaction involves the deprotonation of a 1,3-dicarbonyl compound to form a dianion, which then undergoes a domino C,O-cyclodialkylation with this compound. researchgate.net This process has been shown to be an efficient method for preparing a wide array of new 2-alkylidenetetrahydrofurans. acs.org

Table 1: Synthesis of 2-Alkylidenetetrahydrofurans using this compound and 1,3-Dicarbonyl Compounds

1,3-Dicarbonyl PrecursorProduct (2-Alkylidenetetrahydrofuran)SelectivityReference
Dilithiated Ethyl Acetoacetate2-Alkylidene-5-vinyltetrahydrofuranRegio- and Diastereoselective researchgate.net
β-Ketoester DianionsVarious 2-AlkylidenetetrahydrofuransVery good Regioselectivity and E/Z-Diastereoselectivity acs.orgnih.govresearchgate.net
1,3-Dicarbonyl DianionsVarious 2-AlkylidenetetrahydrofuransExcellent C,O Regioselectivity acs.org

Industrial Process Integration and Scalability (e.g., continuous flow processes)

While specific documentation on the industrial-scale continuous flow synthesis of 2-alkylidenetetrahydrofurans using this compound is not extensively detailed in the reviewed literature, the compound's general suitability for such processes is evident from its use in other scalable reactions. Continuous flow chemistry offers significant advantages for industrial production, including enhanced safety, better heat and mass transfer, and improved product consistency.

This compound has been utilized in continuous flow systems for different types of reactions. For instance, it has been employed in the activation of magnesium for the continuous flow generation of Grignard reagents. niper.gov.in In one reported process, a solution of this compound in tetrahydrofuran (B95107) (THF) was passed through a packed column of magnesium metal to prepare the activated Grignard reagent, demonstrating the compatibility of this halogenated alkane with packed-bed flow reactors. niper.gov.in

Furthermore, the scalability of photochemical reactions involving this compound has been demonstrated in a pilot-scale photoreactor. acs.org In a visible-light-induced nickel-catalyzed Negishi cross-coupling reaction, a solution containing this compound was successfully used in a continuous flow setup to achieve multigram per hour output rates. acs.org This highlights the compound's stability and reactivity under continuous processing conditions, which are often a prerequisite for industrial adoption.

The principles demonstrated in these examples, such as the use of packed-bed reactors and the successful integration into multi-step continuous synthesis, suggest the potential for adapting the synthesis of 2-alkylidenetetrahydrofurans to a scalable, continuous flow process. Such a process would likely involve pumping a solution of the 1,3-dicarbonyl dianion and a solution of this compound into a flow reactor under optimized temperature and pressure conditions to control the exothermic reaction and maximize selectivity and yield.

Ecotoxicology and Environmental Fate of 1 Bromo 2 Chloroethane

Environmental Release and Distribution Pathways

1-Bromo-2-chloroethane can be introduced into the environment through various channels associated with its production and industrial applications. Its physicochemical properties govern its distribution across air, water, and soil.

The primary routes of release for this compound into the environment are through emissions during its manufacturing process and its use as a chemical intermediate and solvent. taylorfrancis.com Accidental spills and improper disposal of industrial waste are also significant sources of environmental contamination. taylorfrancis.com Releases can occur as emissions into the atmosphere, discharges into wastewater, and leaks or spills onto land. taylorfrancis.com Consequently, this compound can be found in all three major environmental compartments: air, water, and soil.

Once released into water or soil, a significant pathway for the distribution of this compound is volatilization. This process is largely dictated by its Henry's Law constant, which is a measure of its tendency to partition between water and air. The Henry's Law constant for this compound is 9.1 x 10⁻⁴ atm-m³/mol, which indicates a significant potential for volatilization from water surfaces. echemi.com

Based on this value, the estimated volatilization half-life from a model river (1 meter deep, flowing at 1 m/sec, with a wind velocity of 3 m/sec) is approximately 2 hours. echemi.com From a model lake (1 meter deep, flowing at 0.05 m/sec, with a wind velocity of 0.5 m/sec), the volatilization half-life is estimated to be around 122 hours. echemi.com

Similarly, this compound is expected to volatilize from moist soil surfaces. echemi.com The potential for volatilization from dry soil surfaces is also considered to be a relevant process, influenced by its vapor pressure of 33.1 mm Hg.

Table 1: Physicochemical Properties Related to Volatilization of this compound

PropertyValue
Henry's Law Constant9.1 x 10⁻⁴ atm-m³/mol
Vapor Pressure33.1 mm Hg
Estimated Volatilization Half-life (Model River)2 hours
Estimated Volatilization Half-life (Model Lake)122 hours

The potential for this compound to move through the soil profile and contaminate groundwater is determined by its mobility in soil. This mobility is primarily influenced by its soil organic carbon-water (B12546825) partitioning coefficient (Koc). An estimated Koc value for this compound is 34, which suggests very high mobility in soil. This low Koc value indicates a weak adsorption to soil particles, allowing the compound to readily leach into the subsurface.

Furthermore, its water solubility of 6,900 mg/L at 25°C contributes to its potential for leaching. echemi.com In the event of a soil spill, this compound would likely evaporate from the soil surface or be transported downwards with infiltrating water. taylorfrancis.com

Table 2: Physicochemical Properties Related to Soil Leaching of this compound

PropertyValue
Soil Organic Carbon-Water Partitioning Coefficient (Koc)34 (estimated)
Water Solubility6,900 mg/L at 25°C

Degradation Pathways and Persistence in Environmental Compartments

The persistence of this compound in the environment is determined by the rates of various degradation processes. Both abiotic and biotic transformations can contribute to its breakdown, although its biodegradability is considered limited. sinocurechem.com

Abiotic degradation processes, which are non-biological in nature, play a role in the environmental fate of this compound. One of the key abiotic pathways is hydrolysis.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For halogenated alkanes like this compound, this process involves the substitution of a halogen atom with a hydroxyl group, a reaction known as hydrolytic dehalogenation. The carbon-bromine bond is generally weaker and more susceptible to cleavage than the carbon-chlorine bond, making hydrolytic debromination a more favorable initial step. askfilo.com The hydrolysis of bromoethane, for instance, occurs more rapidly than that of chloroethane. askfilo.comgauthmath.com

The rate of hydrolysis is pH-dependent. An estimated base-catalyzed second-order hydrolysis rate constant for this compound is 6.7 x 10⁻³ L/mole-sec. echemi.comnih.gov This corresponds to estimated half-lives of 3 years at a pH of 8 and 32 years at a pH of 7, indicating that hydrolysis is not expected to be a rapid degradation process under typical environmental conditions. echemi.com

Table 3: Estimated Hydrolysis Half-lives of this compound

pHEstimated Half-life
732 years
83 years

Abiotic Degradation

Reaction with Photochemically Produced Hydroxyl Radicals in Atmosphere

In the atmosphere, this compound is expected to exist predominantly in the vapor phase due to its high vapor pressure. qiji-chem.com The primary degradation pathway in this compartment is through reaction with photochemically produced hydroxyl radicals (•OH). taylorfrancis.com The rate constant for this vapor-phase reaction is estimated to be 2.5 x 10⁻¹³ cubic centimeters per molecule-second at 25°C. Based on this rate constant and a typical atmospheric concentration of hydroxyl radicals, the atmospheric half-life of this compound is estimated to be approximately 42 days. taylorfrancis.com This indicates a relatively slow degradation process in the atmosphere. taylorfrancis.com

Table 1: Atmospheric Fate of this compound

Parameter Value Source(s)
Primary Degradation Pathway Reaction with hydroxyl radicals taylorfrancis.com
Estimated Rate Constant 2.5 x 10⁻¹³ cm³/molecule-sec at 25°C taylorfrancis.com
Estimated Atmospheric Half-life ~42 days taylorfrancis.com

Biotic Degradation (Biodegradation)

The biodegradation of this compound, particularly in soil and water, is a critical process in its environmental detoxification. This degradation is primarily carried out by microorganisms capable of cleaving the carbon-halogen bonds.

Certain bacteria possess specific enzyme systems, known as dehalogenases, that can catalyze the cleavage of carbon-halogen bonds in halogenated hydrocarbons like this compound. qiji-chem.comnih.govmdpi.com These microorganisms can utilize such compounds as a source of carbon and energy for their growth and metabolism. qiji-chem.com The process often begins with the enzyme binding to the haloalkane, which induces a change in the molecular structure and facilitates the breaking of the carbon-halogen bond. qiji-chem.com Genera such as Pseudomonas are known to contain enzymes capable of degrading chloroalkanes. qiji-chem.com While direct studies on a wide range of specific microorganisms that degrade this compound are limited, the enzymatic machinery for dehalogenating similar compounds is well-documented. For instance, bacteria from the genera Dehalococcoides, Dehalogenimonas, and Sulfurospirillum are known to be involved in the reductive dehalogenation of vicinal dihaloalkanes. nih.gov

For vicinal dihaloalkanes like this compound, a key microbial degradation mechanism is dihaloelimination. nih.gov This is a two-electron transfer pathway that involves the removal of two halogen atoms from adjacent carbons, resulting in the formation of a double bond and the harmless product ethene. nih.govresearchgate.net This reductive dehalogenation process is a form of anaerobic respiration where the halogenated compound serves as the terminal electron acceptor. nih.gov

Studies on analogous compounds provide insight into this pathway. For example, anaerobic microbial consortia have been shown to degrade 1,2-dibromoethane (B42909) via a dihaloelimination pathway to ethene. nih.govresearchgate.net Similarly, concentrated cell suspensions of methanogenic bacteria can reductively dechlorinate 1,2-dichloroethane (B1671644) through dihaloelimination to produce ethylene (B1197577). nih.gov It is highly probable that this compound undergoes a similar dihaloelimination reaction, catalyzed by reductive dehalogenases, leading to the formation of ethene, a bromide ion, and a chloride ion.

Compound-Specific Isotope Analysis (CSIA) is a powerful tool used to elucidate the degradation pathways of contaminants like this compound by measuring the changes in the isotopic ratios of elements such as carbon (¹³C/¹²C), bromine (⁸¹Br/⁷⁹Br), and chlorine (³⁷Cl/³⁵Cl). Biotic and abiotic degradation processes often exhibit characteristic kinetic isotope effects, where molecules containing lighter isotopes react faster than those with heavier isotopes, leading to an enrichment of the heavier isotopes in the remaining reactant pool.

A study on the multi-elemental C-Br-Cl isotope analysis of this compound characterized the isotope effects associated with different transformation pathways:

Hydrolytic Dehalogenation : Both alkaline hydrolysis and enzymatic hydrolysis by the dehalogenase DhaA resulted in significant carbon and bromine isotope fractionation, but no detectable chlorine isotope effect. This pathway leads to the formation of 2-chloroethanol (B45725).

Dihaloelimination : Reductive dihaloelimination by Sulfurospirillum multivorans and abiotic transformation by cyanocobalamin (B1173554) (Vitamin B₁₂) showed distinct dual isotope slopes for C-Br and C-Cl, differentiating it from the hydrolytic pathway.

These distinct isotopic signatures allow for the identification of the dominant degradation mechanisms occurring in contaminated environments. For example, an anaerobic microcosm experiment with an enrichment culture from a contaminated groundwater site showed dual isotope slopes similar to the hydrolytic pathway, suggesting this was a potential degradation route in situ.

Table 2: Isotope Effects in this compound Transformation

Transformation Pathway Key Isotope Effect Observations Resulting Product(s) Source(s)
Hydrolytic Dehalogenation Significant C and Br fractionation; No detectable Cl fractionation. 2-Chloroethanol nih.gov
Reductive Dihaloelimination Distinct C-Br and C-Cl dual isotope slopes. Ethene nih.gov

Bioaccumulation Potential in Aquatic Organisms

Bioaccumulation refers to the accumulation of a chemical in an organism from all sources of exposure, including water, food, and sediment. The potential for a substance to bioaccumulate in aquatic organisms is often estimated using the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state.

For this compound, an estimated BCF of 4 has been calculated based on its water solubility. guidechem.com According to standard classification schemes, a BCF value of this magnitude suggests that the potential for bioconcentration in aquatic organisms is low. guidechem.com This low potential is attributed to its relatively high water solubility and indicates that it is unlikely to accumulate to significant levels in the tissues of fish and other aquatic life. guidechem.comsinocurechem.com

Contribution to Halogenated Organic Pollutants

This compound is classified as a halogenated organic compound. nih.gov This broad class of chemicals is of environmental concern due to the persistence and potential toxicity of many of its members. sinocurechem.com The production, historical use as a solvent and fumigant, and disposal of this compound can lead to its release into the environment through various waste streams. taylorfrancis.comnih.gov

Environmental Monitoring and Detection in Various Media (e.g., sediment samples)

The detection of this compound in the environment is a critical component of understanding its distribution and potential ecological impact. Monitoring efforts have historically focused on areas with potential sources of contamination, such as industrial sites.

Research Findings Studies have confirmed the presence of this compound in specific environmental compartments, particularly near industrial zones associated with bromine chemistry. A key investigation conducted for the U.S. Environmental Protection Agency (EPA) in 1978 by Pellizzari et al. identified this compound in both water and sediment samples collected from a geographical area linked to the bromine industry. nih.gov While the report confirmed its presence, specific concentration levels in the sediment were not detailed in publicly available summaries.

In contrast, a separate sampling program at ten potable water treatment plants along the Great Lakes did not detect this compound, with detection limits noted at less than 0.1 µg/L in both raw and treated water samples. This suggests that, at the time of the study, it was not a widespread contaminant in that particular watershed.

Analytical Methods The analysis of this compound in environmental media relies on methods developed for volatile organic compounds (VOCs). The standard and most widely used techniques involve gas chromatography coupled with mass spectrometry (GC/MS).

For water, soil, and sediment samples, EPA methods such as SW-846 Method 8260C are applicable. These methods typically involve a purge-and-trap concentration step. In this process, an inert gas is bubbled through a water sample or a mixture of a solid sample with water, stripping the volatile compounds out of the matrix. The liberated compounds are then trapped on a sorbent material. The trap is subsequently heated, releasing the focused analytes into the GC/MS system for separation and identification. This technique allows for the detection of trace levels of contaminants.

Direct sampling ion trap mass spectrometry (DSITMS) is another advanced method that can be used for rapid, real-time measurement and screening of VOCs in various media, including water and soil.

Table 1: Environmental Monitoring and Detection of this compound

Medium Location/Study Finding Analytical Methodologies Reference
Sediment Geographical area associated with the bromine industry Detected Sampling and analysis of volatile halogenated hydrocarbons. nih.gov
Water Geographical area associated with the bromine industry Detected Sampling and analysis of volatile halogenated hydrocarbons. nih.gov
Raw & Treated Water 10 potable water treatment plants (Great Lakes, USA) Not Detected (<0.1 µg/L) Gas Chromatography / Mass Spectrometry (GC/MS)

Regulatory Frameworks for Environmental Management (e.g., EPA, ECHA, TSCA SNUR)

The environmental management of this compound is governed by regulations set forth by national and international bodies to control potential risks associated with its manufacture, use, and release.

United States Environmental Protection Agency (EPA) In the United States, this compound is regulated under the Toxic Substances Control Act (TSCA). The substance is listed on the TSCA Chemical Substance Inventory and is subject to a Significant New Use Rule (SNUR). fishersci.comecfr.gov The "S" flag designation in the inventory indicates this status. fishersci.com

The specific SNUR for this compound is codified in the Code of Federal Regulations at 40 CFR § 721.3160. ecfr.gov This rule designates any use of this compound as a "significant new use." ecfr.gov Consequently, any person who intends to manufacture, import, or process this chemical for any commercial purpose must submit a Significant New Use Notice (SNUN) to the EPA at least 90 days before commencing the activity. ecfr.gov This requirement allows the EPA to evaluate the intended new use and, if necessary, implement measures to mitigate potential risks to human health or the environment.

European Chemicals Agency (ECHA) In the European Union, this compound is registered under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, with EC number 203-456-0. Its management is also subject to the CLP (Classification, Labelling and Packaging) Regulation (EC) No 1272/2008.

Under the CLP regulation, this compound has a harmonized classification and labeling. The hazard statements assigned to the substance indicate its potential health risks, which inform handling and environmental release protocols. The key hazard statements include:

H301: Toxic if swallowed. cpachem.com

H315: Causes skin irritation. cpachem.com

H335: May cause respiratory irritation. cpachem.com

This classification mandates specific labeling with the GHS06 pictogram (skull and crossbones) and the signal word "Danger," ensuring that users are aware of its acute toxicity. cpachem.com Recommendations for disposal state that it must not be disposed of with household garbage and should not be allowed to reach sewage systems. cpachem.com

Table 2: Regulatory Frameworks for this compound

Regulatory Body Regulation/Legislation Key Provisions and Status for this compound

| U.S. EPA | Toxic Substances Control Act (TSCA) | - Listed on the TSCA Chemical Substance Inventory.

  • Subject to a Significant New Use Rule (SNUR) under 40 CFR § 721.3160. ecfr.gov | | | Significant New Use Rule (SNUR) | - Defines "any use" as a significant new use. ecfr.gov
  • Requires 90-day pre-commencement notification (SNUN) to EPA for any intended manufacture, import, or processing. ecfr.gov | | ECHA | REACH (EC No 1907/2006) | - Registered substance (EC No: 203-456-0). | | | CLP (EC No 1272/2008) | - Harmonized classification and labeling.
  • Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H335 (May cause respiratory irritation). cpachem.com
  • Pictogram: GHS06 (Skull and crossbones). cpachem.com
  • Signal Word: Danger. cpachem.com |
  • Toxicological Profile and Health Risk Assessment

    Acute Toxicity Studies (Oral, Inhalation, Dermal)

    1-Bromo-2-chloroethane is classified as toxic if swallowed and harmful if inhaled or in contact with skin. aksci.com Acute toxicity studies have established its potential for significant health effects following short-term exposure. The primary routes of exposure are oral ingestion, inhalation, and dermal contact. aksci.com

    The oral toxicity of this compound has been quantitatively assessed in animal studies. In rats, the oral median lethal dose (LD50) has been determined to be 64 mg/kg. aksci.comcpachem.com Based on its acute toxicity profile, the compound is classified under multiple hazard categories. For oral toxicity, it is designated as Category 3 ("Toxic if swallowed"). aksci.com For dermal and inhalation toxicity, it is classified as Category 4 ("Harmful in contact with skin" and "Harmful if inhaled"). aksci.com

    Acute exposure to this compound can lead to a range of symptoms. sinocurechem.com Dermal contact may result in skin irritation, characterized by inflammation, itching, scaling, reddening, or blistering. aksci.comcpachem.com Direct eye contact can cause redness, pain, and potentially severe eye damage. aksci.com Inhalation of vapors may lead to irritation of the lungs and the respiratory system. aksci.comcpachem.comsinocurechem.com

    Table 1: Acute Toxicity Data for this compound

    Exposure RouteSpeciesValueClassification
    OralRatLD50: 64 mg/kgCategory 3 aksci.com
    Dermal--Category 4 aksci.com
    Inhalation--Category 4 aksci.com

    Genotoxicity and Mutagenicity Research

    Available data indicate that this compound and its metabolites exhibit genotoxic, mutagenic, and clastogenic properties, demonstrating the ability to damage and cause mutations in genetic material. nih.gov

    The mutagenic potential of this compound has been confirmed in a variety of in vitro and in vivo test systems. The compound is mutagenic in bacterial assays, such as the Salmonella typhimurium (Ames) test, both with and without metabolic activation. nih.gov Its mutagenic activity was observed to be enhanced by the addition of glutathione-S-transferases (GST) or glutathione (B108866) (GSH), indicating that conjugation with GSH leads to the formation of mutagenic metabolites. nih.gov

    Studies in mammalian cell lines have also demonstrated its genotoxicity. In the Chinese hamster ovary (CHO/HGPRT) assay, mutagenicity was increased in the presence of an S9 metabolic activation fraction. nih.gov Furthermore, this compound was found to induce chromosomal aberrations in Chinese hamster lung (CHL) cells, both with and without metabolic activation. nih.gov

    In vivo studies using the fruit fly, Drosophila melanogaster, showed that the compound induced mitotic recombination. nih.govnih.gov It has also been shown to cause mitotic malsegregation in the fungus Aspergillus nidulans. nih.govnih.gov

    Table 2: Summary of Genotoxicity and Mutagenicity Assays for this compound

    Test SystemEndpointResult
    Salmonella typhimuriumGene MutationPositive nih.gov
    Chinese Hamster Ovary (CHO) CellsGene MutationPositive (with metabolic activation) nih.gov
    Chinese Hamster Lung (CHL) CellsChromosomal AberrationsPositive nih.gov
    Drosophila melanogasterMitotic RecombinationPositive nih.govnih.gov
    Aspergillus nidulansMitotic MalsegregationPositive nih.govnih.gov
    Mouse Liver Cells (in vivo)DNA DamagePositive nih.gov

    This compound is capable of inducing direct DNA damage. This was observed in the SOS/umu test system, which measures the induction of DNA damage-responsive genes in bacteria. nih.gov In vivo evidence comes from studies on male B6C3F1 mice, where a single intraperitoneal injection resulted in a dose-dependent increase in DNA damage in liver cells. nih.gov

    Metabolic studies suggest that the genotoxicity of this compound is linked to its biotransformation. The conjugation of the compound with glutathione (GSH) is a critical activation step, leading to the formation of DNA-reactive intermediates that can bind to genetic material and form DNA adducts. nih.gov While the formation of adducts is a key mechanism for its mutagenicity, specific sites of adduction on DNA bases, such as the N7 position of guanine (B1146940) or the N1 position of adenine, have not been explicitly detailed for this compound in the available literature.

    The study of this compound's toxicity is informed by the principles of Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR). SAR explores how a chemical's structure influences its biological activity, while QSAR uses mathematical models to quantify this relationship. libretexts.orgcreative-biolabs.com

    The genotoxic profile of this compound can be understood through an SAR framework. As a dihaloalkane, its structure contains two halogen atoms (bromine and chlorine) attached to an ethane (B1197151) backbone. These halogens function as leaving groups in nucleophilic substitution reactions, allowing the compound to act as an alkylating agent. The presence of two potential leaving groups makes it a bifunctional agent capable of cross-linking biological macromolecules like DNA.

    The difference between the two halogens is also significant. Bromine is a better leaving group than chlorine, which influences the compound's reactivity and the specific metabolic pathways it undergoes. Its activation via glutathione conjugation to form a DNA-reactive episulfonium ion is a well-established mechanism for related dihaloalkanes and is consistent with SAR principles for this class of chemicals. QSAR models for halogenated hydrocarbons often use descriptors related to electronic properties and reactivity to predict toxicological endpoints like mutagenicity and carcinogenicity.

    Carcinogenicity Studies and Potential

    The carcinogenic potential of this compound in humans has not been definitively established due to a lack of direct evidence from human or long-term animal studies. nih.govornl.gov The U.S. Environmental Protection Agency (EPA) has concluded that there is "Inadequate Information to Assess the Carcinogenic Potential" for this specific chemical. ornl.gov

    Despite the absence of direct long-term studies, the compound is treated as a potential carcinogen based on substantial indirect evidence. Several safety data sheets classify it as a suspected or presumed human carcinogen, with classifications including Carcinogenicity Category 1B ("May cause cancer") and Category 2 ("Suspected of causing cancer"). aksci.com

    This concern is rooted in several key factors:

    Genotoxicity: The compound has demonstrated clear mutagenic and DNA-damaging properties across multiple test systems. nih.gov Chemicals that are genotoxic are often also carcinogenic.

    Structural Analogy: this compound is structurally similar to other dihaloalkanes that are known carcinogens. For example, its analogues 1,2-dibromoethane (B42909) and 1,2-dichloroethane (B1671644) are classified by the U.S. EPA as "Likely to be Carcinogenic to Humans" or a "Probable Human Carcinogen," respectively. ornl.gov This read-across approach is a common practice in toxicology for assessing the risk of untested chemicals.

    Therefore, while direct evidence is lacking, the combination of its demonstrated genotoxic activity and its structural relationship to known carcinogens suggests a potential for carcinogenicity. sinocurechem.com

    Assessment of Carcinogenic Potential (e.g., U.S. EPA Cancer Guidelines)

    The EPA's evaluation process for carcinogenicity involves a weight-of-evidence (WOE) descriptor. For this compound, the "Inadequate Information" descriptor was selected for both oral and inhalation routes of entry because of the lack of direct evidence. ornl.gov While direct studies are unavailable, an evaluation considering its genotoxic and kinetic data has raised a qualitative level of concern for potential carcinogenicity. ornl.govepa.gov Available data indicate that this compound and its metabolites exhibit genotoxic, mutagenic, and DNA-damaging activity in short-term tests, which supports the concern for its potential as a carcinogen. epa.govnih.gov

    The table below summarizes the EPA's Cancer Weight of Evidence (WOE) Descriptor for this compound.

    Table 1: Cancer WOE Descriptor for this compound (CASRN 107-04-0)

    Possible WOE Descriptor Designation Route of Entry (oral, inhalation, or both) Selection Status Comments
    "Carcinogenic to Humans" Both Not Selected No human data are available. ornl.gov
    "Likely to Be Carcinogenic to Humans" Both Not Selected No adequate chronic-duration animal cancer bioassays are available. ornl.gov
    "Suggestive Evidence of Carcinogenic Potential" Both Not Selected No adequate chronic-duration animal cancer bioassays are available. ornl.gov
    "Inadequate Information to Assess Carcinogenic Potential" Both Selected No studies are available assessing the carcinogenic potential of this compound in humans or animals. ornl.govepa.gov

    Analogous Compound Studies for Carcinogenicity

    In the absence of direct carcinogenicity data for this compound, researchers rely on studies of structurally similar chemicals, known as analogous compounds. ornl.gov Comparisons of in vitro genotoxicity data to known cancer-causing dihalogenated alkanes like 1,2-dibromoethane (1,2-DBE) and 1,2-dichloroethane (1,2-DCE) support the hypothesis that this compound may also be carcinogenic. epa.gov

    1,2-Dibromoethane (1,2-DBE): This compound is considered "likely to be carcinogenic to humans" based on strong evidence of carcinogenicity in animal studies. delaware.gov It is known to be genotoxic, forming adducts with DNA that are thought to contribute to its carcinogenic effect. cdc.govcdc.gov

    1,2-Dichloroethane (1,2-DCE): Studies of workers exposed to 1,2-dichloroethane have shown excesses of certain cancers, though a definitive causal link could not be established due to potential co-exposure to other chemicals. who.int The current hypothesis for the carcinogenic mode of action for 1,2-dichloroethane involves the formation of an electrophilic episulfonium ion that is believed to be the ultimate intermediate responsible for binding to DNA and inducing genotoxicity. epa.gov Animal studies have shown that chronic exposure can cause degeneration of the liver and damage to the kidneys. who.int

    A screening evaluation using an analogue approach determined that there was a qualitative level of concern for the potential carcinogenicity of this compound. ornl.gov For assessing toxicity from inhalation exposure, 1,2-dibromo-3-chloropropane (B7766517) was selected as an appropriate analogue compound. ornl.gov

    Neurotoxic Effects of Prolonged Exposure

    Direct studies on the neurotoxic effects of prolonged exposure to this compound are limited. nih.gov However, available information on acute exposure and data from analogous compounds indicate a potential for neurotoxicity. Symptoms of acute exposure to this compound can include dizziness, headache, nausea, and narcosis. nih.gov It is classified as a neurotoxin associated with acute solvent syndrome. nih.gov One study noted that acute inhalation of several alkyl halides caused ataxia (a lack of voluntary coordination of muscle movements) in laboratory animals, though it was not specified if this compound was among the tested substances. nih.gov

    Studies on analogous compounds provide further insight:

    1,2-Dichloroethane: Repeated occupational exposures have been linked to neurological disorders. who.int Acute exposure in rats has been shown to cause central nervous system (CNS) depression at concentrations above 200 ppm. nih.gov

    Chloroethane: Inhalation by humans can produce temporary feelings of drunkenness, lack of muscle coordination, and unconsciousness at high levels. cdc.govnih.gov Intentional abuse by sniffing has led to severe neurological symptoms, including impaired muscle control, difficulty speaking, memory loss, and hallucinations. cdc.gov

    Risk Assessment Methodologies for Human Health

    Human health risk assessments for chemicals like this compound generally follow the model established by the National Academy of Sciences (NAS). europa.eu This framework consists of four main steps:

    Hazard Identification: Determining whether a chemical can cause adverse health effects.

    Dose-Response Assessment: Characterizing the relationship between the dose of the chemical and the incidence of adverse health effects.

    Exposure Assessment: Estimating the intensity, frequency, and duration of human exposure to the chemical.

    Risk Characterization: Integrating the information from the previous steps to estimate the incidence of a health effect under the various conditions of human exposure. europa.eu

    For data-poor chemicals such as this compound, this process presents significant challenges. The absence of suitable data precludes the development of provisional cancer risk estimates. ornl.govepa.gov For non-cancer health effects, risk assessment may involve using a No-Observed-Adverse-Effect Level (NOAEL) from animal studies and converting it to a human equivalent dose (HED) using established methodologies, such as body-weight scaling. ornl.gov The U.S. EPA uses a hierarchy of human health toxicity values for Superfund risk assessments, prioritizing data from its Integrated Risk Information System (IRIS), followed by Provisional Peer-Reviewed Toxicity Values (PPRTVs), and then other peer-reviewed sources. epa.gov

    Occupational Exposure Limits and Safety Guidelines

    There are currently no established specific occupational exposure limits for this compound from major regulatory and advisory bodies such as the Occupational Safety and Health Administration (OSHA), the National Institute for Occupational Safety and Health (NIOSH), or the American Conference of Governmental Industrial Hygienists (ACGIH). coleparmer.comfishersci.com

    In the absence of formal Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), general safety guidelines for handling hazardous chemicals should be strictly followed. These include:

    Engineering Controls: Using the material only in a well-ventilated area, such as under a chemical fume hood, to keep airborne concentrations low. coleparmer.comfishersci.com Facilities should be equipped with an eyewash station and a safety shower. coleparmer.com

    Personal Protective Equipment (PPE):

    Eye/Face Protection: Wearing appropriate protective eyeglasses or chemical safety goggles. coleparmer.com

    Skin Protection: Wearing appropriate protective gloves and clothing to prevent skin contact. coleparmer.com

    Respiratory Protection: If engineering controls are insufficient, a respiratory protection program that meets OSHA standards should be implemented. coleparmer.com

    Hygiene Practices: Washing hands thoroughly after handling and before eating. Contaminated clothing should be removed and laundered before reuse. coleparmer.com

    Q & A

    Basic Research Question

    • Infrared (IR) Spectroscopy : Peaks at 1550 cm<sup>-1</sup> (C-Cl stretch) and 650 cm<sup>-1</sup> (C-Br stretch) differentiate conformers. Use CCl4 or CS2 solvents to avoid spectral interference .
    • NMR : <sup>1</sup>H NMR shows two distinct signals for CH2 groups: δ 3.4–3.6 ppm (adjacent to Br) and δ 3.6–3.8 ppm (adjacent to Cl) .
    • Raman/Ultrasonic Relaxation : Measures thermodynamic parameters (ΔH, ΔS) via pressure and temperature dependence of vibrational modes .

    How does this compound compare to other dihaloethanes in genotoxicity assays?

    Advanced Research Question
    In Drosophila melanogaster, this compound exhibits lower genotoxicity than 1,2-dibromoethane but comparable DNA damage to 1,2-dichloroethane at 0.5 mmol/kg (intraperitoneal). Alkaline unwinding assays in mice confirm hepatic DNA strand breaks, suggesting cross-linking with nucleophilic sites. Researchers should prioritize in vitro micronucleus tests and comet assays for risk assessment .

    What role does this compound play in microfluidic synthesis systems?

    Advanced Research Question
    In 3D microfluidic chips , it serves as an initiator in Grignard-like reactions. For example, combining this compound with TMSCl and DIBAL-H in THF/toluene mixtures removes MgO and H2O contaminants, enabling anhydrous, high-yield syntheses. This application is critical for lab-scale continuous-flow systems .

    How are vapor-liquid equilibria (VLE) data for this compound modeled in mixed solvents?

    Advanced Research Question
    VLE data with solvents like CCl4 or benzene are modeled using group contribution methods (e.g., UNIFAC). Experimental isothermal VLE measurements at 298–318 K show negative deviations from Raoult’s Law due to halogen-halogen interactions. These models aid in optimizing distillation or extraction protocols .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.